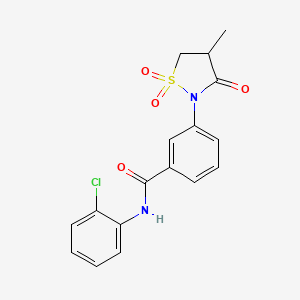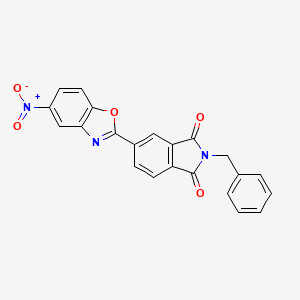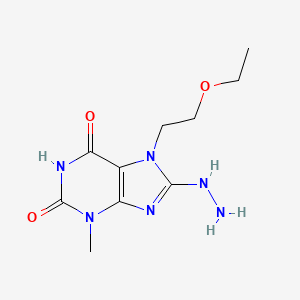
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride, also known as DNQX hydrochloride, is a synthetic compound that is widely used in scientific research. It is a potent antagonist of the ionotropic glutamate receptors, which are responsible for mediating excitatory neurotransmission in the central nervous system. DNQX hydrochloride has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
作用机制
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate subtypes. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting the excitatory neurotransmission. This leads to a decrease in synaptic transmission and neuronal activity.
Biochemical and physiological effects:
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit long-term potentiation, a process that is critical for learning and memory. It has also been shown to protect against excitotoxicity, a process that is involved in neuronal damage and death in various pathological conditions. Additionally, N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride is a valuable tool in scientific research due to its potent and selective antagonistic effects on ionotropic glutamate receptors. It has been used in a wide range of in vitro and in vivo experiments to investigate the role of these receptors in various physiological and pathological conditions. However, one limitation of N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research involving N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride. One area of interest is the development of more selective and potent antagonists of ionotropic glutamate receptors, which could provide greater specificity and precision in experimental studies. Another area of interest is the investigation of the role of these receptors in various neurological disorders, such as epilepsy, stroke, and traumatic brain injury. Additionally, the potential therapeutic applications of N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride and related compounds should be further explored.
合成方法
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with diethyl malonate, followed by cyclization and nitration to form the 4-nitrophenylquinazoline intermediate. The intermediate is then reacted with diethylamine to yield N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride, which is subsequently converted to the hydrochloride salt.
科学研究应用
N,N-diethyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride hydrochloride is widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2.ClH/c1-3-21(4-2)18-15-7-5-6-8-16(15)19-17(20-18)13-9-11-14(12-10-13)22(23)24;/h5-12H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYHYPLETKLDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6792776 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 2-methylbenzoate](/img/structure/B5228959.png)





![butyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5228995.png)



![2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5229029.png)

![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5229046.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)